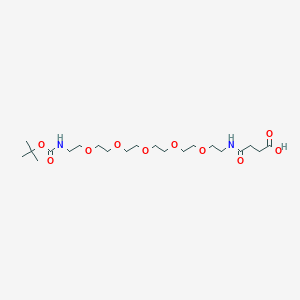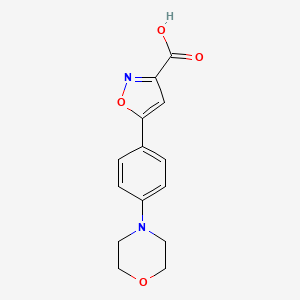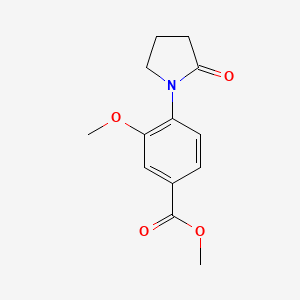![molecular formula C8H11F3N2O4S B13712159 Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is a specialized compound used primarily in proteomics research. It is known for its unique chemical structure, which includes a trifluoroacetyl group attached to the L-cysteinyl moiety, and a glycine methyl ester group. This compound is often utilized in various scientific studies due to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester typically involves the reaction of N-trifluoroacetyl-L-cysteine with glycine methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and glycine methyl ester hydrochloride. The reaction is usually performed in an organic solvent such as dichloromethane, and the product is purified through techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in sufficient quantities for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles can be used to substitute the trifluoroacetyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Thiol-containing monomers.
Substitution: Derivatives with different functional groups replacing the trifluoroacetyl group.
Aplicaciones Científicas De Investigación
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics to study protein structure, function, and interactions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This allows the compound to modulate protein function and stability, making it a valuable tool in proteomics research. The glycine methyl ester group enhances the compound’s solubility and facilitates its incorporation into larger molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Trifluoroacetyl)-L-cysteine methyl ester
- N-(Trifluoroacetyl)-glycine methyl ester
- N-(Trifluoroacetyl)-L-cysteinyl-glycine
Uniqueness
N-(N-Trifluoroacetyl-L-cysteinyl)glycine methyl ester is unique due to the presence of both the L-cysteinyl and glycine methyl ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific studies.
Propiedades
Fórmula molecular |
C8H11F3N2O4S |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
methyl 2-[[3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate |
InChI |
InChI=1S/C8H11F3N2O4S/c1-17-5(14)2-12-6(15)4(3-18)13-7(16)8(9,10)11/h4,18H,2-3H2,1H3,(H,12,15)(H,13,16) |
Clave InChI |
CXZMJKWCYBWNTN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C(CS)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)

![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)


![[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)

![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)

![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![3-{4-[(Furan-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B13712170.png)

